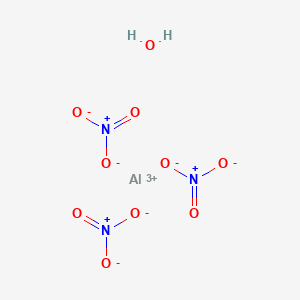

Aluminum nitrate hydrate

Übersicht

Beschreibung

Aluminum nitrate hydrate is a highly water-soluble crystalline Aluminum source for uses compatible with nitrates and lower (acidic) pH . It is a white, water-soluble salt of aluminium and nitric acid, most commonly existing as the crystalline hydrate .

Synthesis Analysis

Aluminum nitrate is synthesized by the neutralization reaction of dilute Nitric acid with Aluminium (III) chloride or any other aluminium salt . Commercially, aluminum nitrate is manufactured by the reaction of nitric acid with aluminum or aluminum oxide .Molecular Structure Analysis

The crystal structures of both modifications consist of octahedral cations [Al (H2O) 6]3+ and NO3- anions bound into a three-dimensional framework by a system of hydrogen bonds .Chemical Reactions Analysis

The thermal decomposition of aluminum nitrate hydrate was studied by thermogravimetry, differential scanning calorimetry, and infrared spectroscopy . The process starts with the simultaneous condensation of two moles of the initial monomer Al (NO 3) 3 ·8H 2 O .Physical And Chemical Properties Analysis

Aluminum nitrate hydrate appears as a white, crystalline solid, which is often hygroscopic . Its chemical formula is Al (NO 3) 3, and the molar mass is approximately 213 g/mol for the anhydrous form and 375.13 g/mol for the nonahydrate form (Al (NO 3) 3 •9H 2 O) .Wissenschaftliche Forschungsanwendungen

Application 1: Effect on Poly(Vinyl Alcohol) Film Properties

- Summary of Application : Aluminum nitrate hydrate is used to study its effect on the crystalline, thermal, and mechanical properties of Poly(Vinyl Alcohol) (PVA) films .

- Methods of Application : The interaction between Aluminum nitrate hydrate and PVA was investigated using Fourier transform infrared (FT-IR) spectroscopy. The influence of Aluminum nitrate hydrate on the properties of PVA was studied using X-ray diffraction (XRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and tensile testing .

- Results or Outcomes : The results indicated that Aluminum nitrate hydrate could form an interaction with the hydroxyl group on the PVA chain. It was found that the crystallites of PVA were destroyed by Aluminum nitrate hydrate. DSC studies showed that Aluminum nitrate hydrate could increase the flexibility of PVA chains and decrease the T of PVA. Tensile testing showed that after the addition of Aluminum nitrate hydrate, the tensile strength of PVA film decreased and elongation at break increased .

Application 2: Production of Alumina

- Summary of Application : Aluminum nitrate hydrate is used to produce alumina for the preparation of insulating papers .

- Results or Outcomes : The outcome of this application is the production of insulating papers. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 3: Tanning Leather

- Summary of Application : Aluminum nitrate hydrate is used in the leather industry for tanning .

- Results or Outcomes : The outcome of this application is the production of tanned leather. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 4: Antiperspirants

- Summary of Application : Aluminum nitrate hydrate is used in the manufacture of antiperspirants .

- Results or Outcomes : The outcome of this application is the production of antiperspirants. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 5: Corrosion Inhibitors

- Summary of Application : Aluminum nitrate hydrate is used in the manufacture of corrosion inhibitors .

- Results or Outcomes : The outcome of this application is the production of corrosion inhibitors. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 6: Nitrating Agent

- Summary of Application : Aluminum nitrate hydrate is used as a nitrating agent in the explosives industry .

- Results or Outcomes : The outcome of this application is the production of explosives. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 7: Extraction of Uranium

- Summary of Application : Aluminum nitrate hydrate is used in the extraction of uranium .

- Results or Outcomes : The outcome of this application is the extraction of uranium. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 8: Petroleum Refining

- Summary of Application : Aluminum nitrate hydrate is used in petroleum refining .

- Results or Outcomes : The outcome of this application is the refining of petroleum. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 9: Production of Alumina for Insulating Papers

- Summary of Application : Aluminum nitrate hydrate is used to produce alumina for the preparation of insulating papers .

- Results or Outcomes : The outcome of this application is the production of insulating papers. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 10: Cathode Ray Tube Heating Elements

- Summary of Application : Aluminum nitrate hydrate is used in cathode ray tube heating elements .

- Results or Outcomes : The outcome of this application is the production of cathode ray tube heating elements. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 11: Transformer Core Laminates

- Summary of Application : Aluminum nitrate hydrate is used on transformer core laminates .

- Results or Outcomes : The outcome of this application is the production of transformer core laminates. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

aluminum;trinitrate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCONUBOESKGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH2N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum nitrate hydrate | |

CAS RN |

25838-59-9 | |

| Record name | Aluminium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N3-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040954.png)

![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxylate](/img/structure/B3040955.png)

![Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040958.png)

![Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040959.png)

![Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B3040960.png)

![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate](/img/structure/B3040961.png)

![Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3040963.png)

![Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040965.png)

![Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040968.png)

![3-Chloro-5-[4-(trifluoromethyl)phenyl]isothiazole-4-carbonitrile](/img/structure/B3040969.png)

![3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040970.png)

![N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide](/img/structure/B3040973.png)